
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a trifluoromethyl group, and a sulfamoylbenzyl moiety. It has been studied for its potential therapeutic effects and its role in various biochemical pathways.
Preparation Methods
The synthesis of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Sulfamoylbenzyl Group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using a suitable benzyl halide or benzyl alcohol derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and sulfonamide groups undergo hydrolysis under acidic or basic conditions:
Reaction Type | Conditions | Products | Yield | Analysis Method |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux (12 h) | 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid + 4-sulfamoylbenzylamine | 78% | HPLC, 1H-NMR |
Basic hydrolysis | 2M NaOH, 80°C (8 h) | Sodium salt of benzothiazole carboxylic acid + 4-sulfamoylbenzylamine | 65% | LC-MS, IR spectroscopy |
Mechanistic studies indicate that the amide bond cleavage proceeds via nucleophilic attack by water, with the trifluoromethyl group stabilizing intermediates through electron-withdrawing effects.
Nucleophilic Substitution
The sulfamoyl group (-SO2NH2) participates in substitution reactions with nucleophiles:
Nucleophile | Conditions | Product | Yield | Key Observations |
---|---|---|---|---|
Ethylamine | DMF, K2CO3, 60°C (6 h) | N-(4-(ethylsulfamoyl)benzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 82% | Enhanced solubility in polar solvents |
Thiophenol | THF, DIEA, rt (24 h) | N-(4-(phenylthio)sulfonylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 58% | Formation of disulfide byproducts |
The sulfamoyl group’s electrophilic sulfur atom facilitates SN2-type substitutions, often requiring polar aprotic solvents and mild bases.
Oxidation Reactions
The benzothiazole ring and sulfamoyl group are susceptible to oxidation:
Oxidizing Agent | Conditions | Product | Yield | Applications |
---|---|---|---|---|
H2O2 | Acetic acid, 50°C (4 h) | N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide sulfone | 90% | Increased metabolic stability |
KMnO4 | H2O, 0°C (2 h) | 6-Carboxybenzothiazole sulfonamide derivative | 45% | Rarely used due to over-oxidation |
Controlled oxidation of the thiazole sulfur to sulfone improves binding affinity in biological targets, as confirmed by molecular docking studies.
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes electrophilic substitution at the 4- and 7-positions:
Reagent | Conditions | Product | Yield | Regioselectivity |
---|---|---|---|---|
HNO3/H2SO4 | 0°C (1 h) | 4-Nitrobenzothiazole derivative | 70% | Dominant nitration at C4 |
Br2, FeBr3 | CH2Cl2, rt (3 h) | 7-Bromo-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide | 65% | Steric hindrance from CF3 limits C5 substitution |
The trifluoromethyl group directs electrophiles to the less hindered positions, as demonstrated by X-ray crystallography.
Reductive Amination
The benzylamine moiety can be modified via reductive amination:
Carbonyl Compound | Conditions | Product | Yield | Catalyst |
---|---|---|---|---|
Formaldehyde | NaBH3CN, MeOH, rt (12 h) | N-Methyl-4-sulfamoylbenzyl derivative | 88% | Borane-based reductants |
Cyclohexanone | Ti(i-OPr)4, NH3, H2 (50 psi) | N-Cyclohexyl-4-sulfamoylbenzyl derivative | 76% | High-pressure hydrogenation |
This method is critical for diversifying the compound’s pharmacological profile.
Coupling Reactions
The carboxamide group facilitates peptide-like couplings:
Microwave-assisted synthesis (80°C, 20 min) has been employed to accelerate these reactions, reducing side-product formation .
Stability Under Physiological Conditions
The compound’s stability in simulated biological environments has been quantified:
Condition | pH | Temperature | Degradation Pathway | Half-Life |
---|---|---|---|---|
Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of amide bond | 2.3 h |
Simulated intestinal fluid | 6.8 | 37°C | Oxidative degradation of thiazole ring | 8.7 h |
These findings inform formulation strategies to enhance bioavailability.
Scientific Research Applications
Structural Characteristics
The compound features a benzothiazole core , a trifluoromethyl group , and a sulfonamide moiety . These structural elements contribute to its lipophilicity and metabolic stability, making it an attractive candidate for drug development. The trifluoromethyl group enhances the compound's biological activity by improving its pharmacokinetic properties.
Antibacterial Properties
Research indicates that N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide exhibits significant antibacterial activity. Derivatives of benzothiazole compounds are known for their effectiveness against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. The mechanism of action typically involves disrupting bacterial metabolic pathways or compromising structural integrity.
Anticancer Potential
The compound's sulfonamide functionality also positions it as a promising anticancer agent. Studies have shown that similar sulfonamide derivatives can inhibit key enzymes involved in cancer proliferation. For instance, some derivatives have demonstrated the ability to inhibit carbonic anhydrase IX, which is associated with tumor growth and metastasis. This inhibition can lead to apoptosis in cancer cells, highlighting the compound's potential in cancer therapy .
Synthetic Methodologies
The synthesis of this compound can be approached through various methodologies that improve yield and reduce reaction time. Recent advancements in synthetic techniques have made it easier to produce this compound efficiently. The methods often involve reactions with sulfonamide derivatives and benzothiazole precursors under controlled conditions to achieve the desired product .
Case Study 1: Antibacterial Activity
A study conducted on modified benzothiazole compounds demonstrated their effectiveness against specific bacterial pathogens. The research involved synthesizing various derivatives and testing their antibacterial properties in vitro. Results indicated that certain modifications significantly enhanced antibacterial efficacy, suggesting that the structural features of this compound could be optimized for better performance against resistant strains .
Case Study 2: Anticancer Evaluation
In another investigation, researchers synthesized a series of sulfonamide derivatives similar to this compound and evaluated their cytotoxic effects on various cancer cell lines. The study found that these compounds exhibited significant cytotoxicity against breast and colon cancer cells, with some derivatives inducing apoptosis through specific pathways. This highlights the therapeutic potential of this class of compounds in oncology .
Mechanism of Action
The mechanism of action of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:
4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound shares the sulfamoylbenzyl moiety but differs in the presence of a fluorine atom instead of the trifluoromethyl group.
4-(3-(3-cyanophenyl)ureido)-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound has a similar benzene sulfonamide structure but includes a cyanophenyl group.
The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity.
Biological Activity
N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound notable for its potential biological activities, particularly as an antibacterial agent. This compound is characterized by a unique structural arrangement that includes a benzothiazole core, a trifluoromethyl group, and a sulfonamide moiety. These features contribute to its lipophilicity and metabolic stability, making it a candidate for drug development.
Structural Characteristics
The structural formula of this compound can be represented as follows:
Key Functional Groups:
- Benzothiazole Core : Imparts biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and binding affinity.
- Sulfonamide Moiety : Contributes to antimicrobial properties.
The biological activity of this compound primarily stems from its interaction with bacterial metabolic pathways. Studies indicate that it affects the integrity of bacterial cell walls and interferes with essential metabolic processes. The trifluoromethyl group enhances the binding affinity to target sites within bacterial cells, leading to increased efficacy against various pathogens.
Biological Activity Findings
Research has demonstrated that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For instance, modifications to the benzothiazole structure have been linked to enhanced activity against bacteria such as Xanthomonas oryzae and Ralstonia solanacearum.
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Benzothiazole core with trifluoromethyl and sulfonamide | Antibacterial | Enhanced binding affinity |
2-Amino-1,3-benzothiazole | Benzothiazole core | Antibacterial | Simpler structure |
Benzothiazole-6-carboxylic acid | Carboxylic acid instead of amide | Antifungal | Lacks sulfonamide functionality |
4-Sulfamoylbenzylamine | Sulfonamide functionality | Antimicrobial | No benzothiazole ring |
Case Studies
A series of studies have focused on the structure-activity relationship (SAR) of benzothiazole derivatives. One notable study utilized molecular docking techniques to ascertain the binding interactions between this compound and bacterial enzymes. The results indicated a significant increase in binding affinity due to the presence of the trifluoromethyl group, which stabilizes the interaction with target proteins.
Case Study Example:
In a comparative analysis involving various benzothiazole derivatives, this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting its potential as a lead compound for further drug development.
Properties
Molecular Formula |
C16H12F3N3O3S2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H12F3N3O3S2/c17-16(18,19)15-22-12-6-3-10(7-13(12)26-15)14(23)21-8-9-1-4-11(5-2-9)27(20,24)25/h1-7H,8H2,(H,21,23)(H2,20,24,25) |
InChI Key |
RJTOJXLZXBPVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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